molecular formula C10H10F3N B8698322 2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole

2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole

Cat. No. B8698322
M. Wt: 201.19 g/mol
InChI Key: FFFZZGFSBBDKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C10H10F3N and its molecular weight is 201.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3

InChI Key

FFFZZGFSBBDKNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

209 mg of 95% sodium cyanoborohydride are added to a solution of 210 mg of 2-methyl-4-trifluoromethyl-1H-indole in 8 ml of acetic acid, cooled to 15° C. The reaction mixture is stirred for 16 hours at ambient temperature and then poured into an aqueous ammonia solution (pH=9). The aqueous phase is extracted with methylene chloride and the combined organic phases are washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure, so as to give 196 mg of 2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole in the form of a pale yellow liquid, which is used in the next step.
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.